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Compound of Interest

Compound Name: 3-Iodo-2-methylphenol

Cat. No.: B15377570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Iodo-
2-methylphenol. Due to the limited availability of experimental spectra in public databases,

this guide leverages predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy,

alongside characteristic infrared (IR) absorption frequencies and anticipated mass

spectrometry (MS) fragmentation patterns based on analogous compounds. This document

also outlines detailed experimental protocols for acquiring such spectra, serving as a valuable

resource for researchers in the fields of analytical chemistry, organic synthesis, and drug

discovery.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Iodo-2-methylphenol.
It is crucial to note that these values are computationally generated and should be confirmed

by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data for 3-Iodo-2-
methylphenol
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 - 7.3 Doublet of Doublets 1H Ar-H

~7.1 - 6.9 Triplet 1H Ar-H

~6.8 - 6.6 Doublet of Doublets 1H Ar-H

~5.0 - 6.0 Singlet (broad) 1H OH

~2.4 Singlet 3H CH₃

Table 2: Predicted ¹³C NMR Spectral Data for 3-Iodo-2-
methylphenol
Solvent: CDCl₃, Reference: TMS (δ = 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~155 C-OH

~140 C-I

~130 Ar-CH

~128 Ar-CH

~125 C-CH₃

~115 Ar-CH

~20 CH₃

Table 3: Characteristic Infrared (IR) Absorption
Frequencies for 3-Iodo-2-methylphenol
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3600 - 3200 Strong, Broad O-H Stretch Phenolic OH

3100 - 3000 Medium C-H Stretch Aromatic

2960 - 2850 Medium C-H Stretch Methyl

1600 - 1450 Medium-Strong C=C Stretch Aromatic Ring

1260 - 1180 Strong C-O Stretch Phenolic

~800 - 600 Strong C-I Stretch Aryl Iodide

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation Data for 3-Iodo-2-methylphenol
Ionization Mode: Electron Ionization (EI)

m/z Interpretation

234 Molecular Ion [M]⁺

219 [M - CH₃]⁺

107 [M - I]⁺

94 [M - I - CH₃ + H]⁺ (Cresol fragment)

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 3-Iodo-2-methylphenol.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 3-Iodo-2-methylphenol in 0.6-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a

larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-Iodo-2-methylphenol.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 3-Iodo-2-methylphenol sample directly onto the ATR

crystal.
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Ensure good contact between the sample and the crystal by applying pressure using the

instrument's pressure arm.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or the KBr pellet.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Iodo-2-
methylphenol.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, a direct insertion probe or dissolution in a suitable solvent for injection via

a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) can be used.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method

provides reproducible fragmentation patterns.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the

structure of the fragments.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Iodo-2-methylphenol.
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Caption: General workflow for the spectroscopic characterization of 3-Iodo-2-methylphenol.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Iodo-2-methylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15377570#spectroscopic-data-for-3-iodo-2-
methylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b15377570#spectroscopic-data-for-3-iodo-2-methylphenol-nmr-ir-ms
https://www.benchchem.com/product/b15377570#spectroscopic-data-for-3-iodo-2-methylphenol-nmr-ir-ms
https://www.benchchem.com/product/b15377570#spectroscopic-data-for-3-iodo-2-methylphenol-nmr-ir-ms
https://www.benchchem.com/product/b15377570#spectroscopic-data-for-3-iodo-2-methylphenol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15377570?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15377570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

